molecular formula C6H5BrINO B2816075 2-Amino-4-bromo-6-iodophenol CAS No. 855836-12-3

2-Amino-4-bromo-6-iodophenol

Cat. No.: B2816075
CAS No.: 855836-12-3
M. Wt: 313.92
InChI Key: PZRUSJWMKYYFAD-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of 2-Aminophenol, where bromine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various aminophenol derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-bromo-6-iodophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-iodophenol involves its interaction with various molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-6-bromo-4-iodophenol
  • 2-Amino-4-chloro-6-iodophenol

Comparison: 2-Amino-4-bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with other molecules, making it a valuable compound for specialized applications.

Properties

IUPAC Name

2-amino-4-bromo-6-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRUSJWMKYYFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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